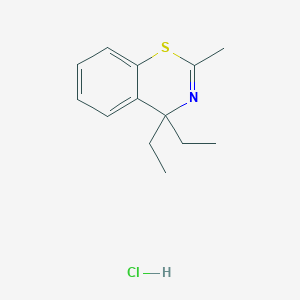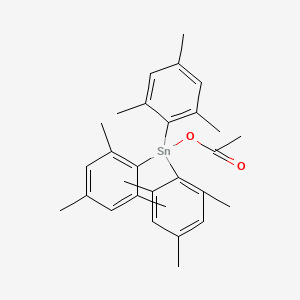
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H36O2Sn It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central tin atom, which is also bonded to an acetyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of tris(2,4,6-trimethylphenyl)stannane with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:
Tris(2,4,6-trimethylphenyl)stannane+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. The reactions are typically carried out in the presence of a base to facilitate nucleophilic attack.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include reduced tin compounds with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Acetyloxy)triphenylstannane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.
Tris(2,4,6-trimethylphenyl)stannane: Lacks the acetyloxy group, affecting its reactivity and applications.
Tributylphenylstannane: Contains butyl groups instead of 2,4,6-trimethylphenyl groups, leading to different chemical properties.
Uniqueness
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the acetyloxy group and the bulky 2,4,6-trimethylphenyl groups
Eigenschaften
CAS-Nummer |
60514-18-3 |
|---|---|
Molekularformel |
C29H36O2Sn |
Molekulargewicht |
535.3 g/mol |
IUPAC-Name |
tris(2,4,6-trimethylphenyl)stannyl acetate |
InChI |
InChI=1S/3C9H11.C2H4O2.Sn/c3*1-7-4-8(2)6-9(3)5-7;1-2(3)4;/h3*4-5H,1-3H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
HVBNDFPVSCFJGO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



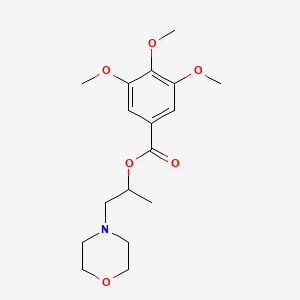

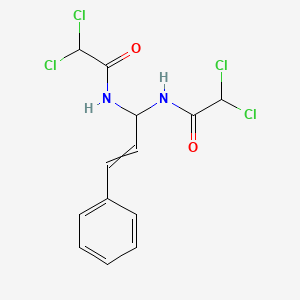

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
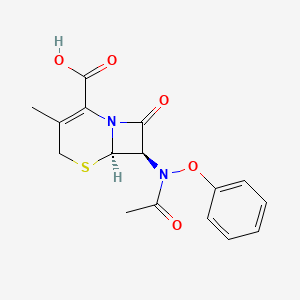
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)

